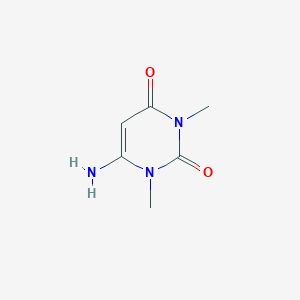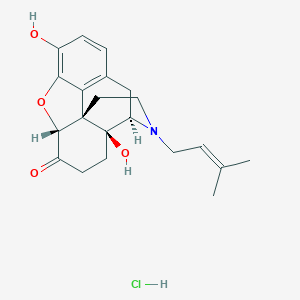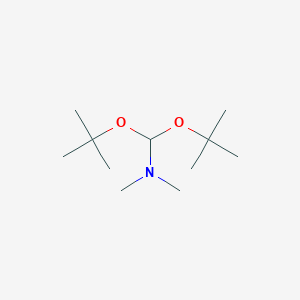
6-Amino-1,3-Dimethyluracil
Übersicht
Beschreibung
6-Amino-1,3-dimethyluracil is an organic compound with the molecular formula C₆H₉N₃O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is a white crystalline solid, soluble in water and some organic solvents, and exhibits high thermal and chemical stability . It serves as an important chemical intermediate and has applications in various fields, including biochemistry and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyluracil has a wide range of applications in scientific research:
- Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, including pyrido-, pyrrolo-, and pyrimido-pyrimidines .
- Biology: It serves as a reagent in the synthesis of new pyrimidine and caffeine derivatives with potential antitumor activity .
- Medicine: The compound is involved in the development of antimicrobial and antioxidant agents .
- Industry: It is used in the production of bioactive molecules with applications in pharmaceuticals and chemical industries .
Wirkmechanismus
Target of Action
6-Amino-1,3-dimethyluracil is a uracil derivative that plays a key role as an intermediate in the synthesis of purines . These purines constitute the basic nucleus of a number of medicinally active molecules . The primary targets of this compound are therefore the enzymes and receptors that interact with purines.
Mode of Action
It’s known that the compound’s derivatives have been shown to act as phosphodiesterase inhibitors, leading to the conservation of cyclic amp and promoting smooth muscle relaxation. It also forms complexes with metal ions, which is its mechanism of action as a stabilizer .
Biochemical Pathways
This compound is involved in the synthesis of heteroaromatics . It’s used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity . It’s also used as a starting material in the synthesis of fused pyrido-pyrimidines .
Pharmacokinetics
It’s known that the compound is used in the synthesis of other compounds, suggesting that it’s metabolized in the body
Result of Action
The result of the action of this compound is largely dependent on the specific structure and application of its derivatives. For instance, some derivatives display highly potential antitumor activity . Other derivatives have antimicrobial and antioxidant activities .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the synthesis of uracil-based compounds using this compound is catalyzed by nano-Ag at 70 °C . The catalyst is potentially recyclable from fresh up to the third run . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of catalysts.
Biochemische Analyse
Biochemical Properties
It is known that uracil derivatives play a key role as intermediates in the synthesis of purines, which constitute the basic nucleus of a number of medicinally active molecules .
Cellular Effects
Uracil derivatives have been reported to have a broad spectrum of pharmacological activities such as antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-1,3-dimethyluracil typically involves the condensation of cyanoacetic acid with 1,3-dimethylurea. The process includes several steps:
Dehydration of Cyanoacetic Acid: Cyanoacetic acid is dehydrated under vacuum distillation.
Condensation Reaction: The dehydrated cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride.
Cyclization Reaction: The resulting intermediate undergoes cyclization in the presence of liquid alkali to form this compound
Industrial Production Methods: In industrial settings, the production of this compound involves continuous feeding of liquid alkali and dimethyl cyanoacetylurea solution into an impinging stream reactor. This method ensures rapid and uniform mixing, improving reaction efficiency and product yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-1,3-dimethyluracil undergoes various chemical reactions, including:
Condensation Reactions: It reacts with substituted benzaldehydes to form Schiff base derivatives.
Cyclization Reactions: These derivatives can further cyclize with reagents like sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to form dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones.
Substitution Reactions: It can react with primary amines and formaldehyde to form pyrimido[4,5-d]pyrimidine-2,4-diones.
Common Reagents and Conditions:
Sodium Azide: Used in cyclization reactions to form tetrazole derivatives.
Anthranilic Acid: Used for the synthesis of quinazolinone derivatives.
Formaldehyde: Used in substitution reactions with primary amines
Major Products:
- Dihydrotetrazoles
- Dihydroquinazolin-4-ones
- 1,3-Benzothiazine-4-ones
- Pyrimido[4,5-d]pyrimidine-2,4-diones .
Vergleich Mit ähnlichen Verbindungen
6-Amino-1,3-dimethyluracil can be compared with other similar compounds, such as:
- 6-Aminouracil: Similar in structure but lacks the methyl groups at positions 1 and 3 .
- 1,3-Dimethyluracil: Lacks the amino group at position 6.
- 4-Amino-1,3-dimethyluracil: Similar but with the amino group at position 4 instead of 6 .
Uniqueness: this compound is unique due to its combination of amino and methyl groups, which enhances its chemical stability and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
6-amino-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRNTYELNYSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074350 | |
| Record name | 6-Amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6642-31-5 | |
| Record name | 6-Amino-1,3-dimethyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,3-dimethyl uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1,3-dimethyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 6-amino-1,3-dimethyluracil is C6H9N3O2. Its molecular weight is 155.15 g/mol. []
A: Yes, various spectroscopic techniques have been used to characterize this compound. Studies report data from FTIR, 1H NMR, and 13C NMR analyses. [, , , , , , ] For instance, X-ray crystallography confirmed the presence of intermolecular N--H...O=C hydrogen bonding in the crystal structure. []
ANone: this compound serves as a versatile starting material for various heterocyclic compounds. Some common reactions include:
- Condensation reactions: Reacting this compound with aldehydes can produce aryl-bis(this compound-5-yl)methanes. [, , ] This reaction can be carried out in water at room temperature without additional catalysts or reagents. []
- Cyclization reactions: this compound is used in multi-component reactions to synthesize various heterocycles like thiazolidin-4-ones, oxazolidin-4-ones, imidazolidin-4-ones, [, ] pyrido[2,3-d]pyrimidines, [, , , , , , ] pyrrolo[2,3-d]pyrimidine derivatives, [] and pyrimido[4,5-b]quinolines. [, , , , ]
- Gould-Jacobs reaction: This reaction can be employed to synthesize 5-amino-pyrido[2,3-d]pyrimidine derivatives. []
- Vilsmeier reaction: This reaction, applied to C-acetylated or C-cyanoacetylated this compound, yields 5-chloropyrido[2,3-d]pyrimidines. []
- Reactions with donor-acceptor cyclopropanes: In the presence of a scandium trifluoromethanesulfonate catalyst, this compound reacts with donor-acceptor cyclopropanes, leading to 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones. []
A: Yes, this compound can be used as a building block for complex molecules. For example, it has been employed in the synthesis of uracil-annulated 8-azabicyclo[5.3.1]undecatetraene ring systems via reaction with 2,4,6-cyclooctatrienone. [] Researchers have also synthesized nevirapine-type tricycles using this compound as the starting material. []
ANone: While this compound itself is not a catalyst, it is often used as a reactant in reactions catalyzed by various catalysts. For example:
- Fe3O4@TiO2 nanocomposite: This catalyst facilitates the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones from this compound, 4-hydroxycoumarin, and aromatic aldehydes. []
- Co3O4/NiO@GQD@SO3H nanocomposite: This catalyst promotes the formation of chromenopyrimidines via a three-component reaction involving this compound, aromatic aldehydes, and 4-hydroxycoumarin. []
- H3PW12O40@nano-ZnO: This catalyst enables the synthesis of pyrimido-fused benzophenazines from this compound, 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and aromatic aldehydes. []
A: Yes, this compound has been successfully incorporated into stable materials. For instance, a chitosan-based hydrogel crosslinked with 2-chlorophenyl-bis(this compound-5-yl) methane (2Clph-BU-Cs) was developed and characterized. [] This hydrogel exhibited promising efficiency in removing anionic Congo red dye from aqueous solutions, indicating its potential in wastewater treatment applications.
A: Yes, computational methods such as DFT calculations have been used to investigate the dynamic processes involving hydrogen bonding in bis(this compound-5-yl)-methane derivatives. [] Additionally, molecular docking studies were performed to evaluate the binding affinity of α-aminophosphonates bearing this compound to the aromatase enzyme. []
A: Research on pyrido[2,3-d]pyrimidines, synthesized from this compound, reveals that structural modifications, especially at the 5- and 7-positions, significantly influence their vasorelaxant activity. [] Studies showed that while different substituents did not affect their effectiveness, they impacted the potency, as indicated by the EC50 values. []
ANone: Current research utilizing this compound focuses on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)





